2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure, featuring both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 4-nitroaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide.
Reduction: 2-(4-formyl-2-methoxyphenoxy)-N-(4-aminophenyl)acetamide.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitro groups can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-2-methoxyphenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of a nitro group.
2-(4-carboxy-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both formyl and nitro groups, which can undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-8-11(9-19)2-7-14(15)24-10-16(20)17-12-3-5-13(6-4-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELOVHZBRNGRRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200954 | |
Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-74-1 | |
Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247592-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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